molecular formula C10H11NO4 B1624296 4-[(Methoxyacetyl)amino]benzoic acid CAS No. 54057-65-7

4-[(Methoxyacetyl)amino]benzoic acid

Cat. No.: B1624296
CAS No.: 54057-65-7
M. Wt: 209.2 g/mol
InChI Key: QKEARDCGZKOBMV-UHFFFAOYSA-N
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Description

4-[(Methoxyacetyl)amino]benzoic acid is a benzoic acid derivative with a methoxyacetyl-substituted amino group at the para position of the benzene ring. Its structure comprises:

  • A benzoic acid core (carboxylic acid at position 4).
  • A methoxyacetyl group (CH3OCH2CO-) linked via an amide bond to the amino group.

This compound’s unique substitution pattern influences its physicochemical properties, such as solubility, acidity, and electronic characteristics, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

4-[(2-methoxyacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-6-9(12)11-8-4-2-7(3-5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEARDCGZKOBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429296
Record name 4-[(2-methoxyacetyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54057-65-7
Record name 4-[(2-methoxyacetyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methoxyacetyl)amino]benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amino group of 4-aminobenzoic acid and the acyl chloride group of methoxyacetyl chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(Methoxyacetyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 4-[(methoxyacetyl)amino]benzoic acid exhibit significant anticancer properties. For instance, studies on PABA analogs have shown promising results against various cancer cell lines, including MCF-7 and HepG2. These compounds demonstrated cytotoxic effects with IC50 values ranging from 15.0 µM to 72.22 µM, suggesting their potential as chemotherapeutic agents .

Anti-Alzheimer's Activity
Compounds derived from PABA have been investigated for their anti-cholinesterase activity, which is crucial in the treatment of Alzheimer's disease. Certain derivatives showed competitive inhibition against acetylcholinesterase (AChE), with K_i values indicating effective binding and inhibition . The potential of these compounds to enhance cognitive function presents a significant avenue for further research.

Antibacterial and Antiviral Properties
The antibacterial activity of PABA derivatives has been documented, with some exhibiting effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) were found to be as low as 15.62 µM for certain derivatives, indicating strong antibacterial potential . Additionally, antiviral properties have been noted, suggesting that these compounds could be developed into broad-spectrum antimicrobial agents.

Chemical Synthesis and Modification

The synthesis of this compound typically involves the modification of PABA through acetylation processes. This method enhances the compound's solubility and bioavailability, which are critical factors in drug development. The reaction schemes often utilize catalysts such as palladium or nickel to facilitate the conversion of starting materials into the desired product with high yields and purity .

Case Studies and Research Findings

Study Findings Applications
MDPI Review on PABA AnalogsIdentified several analogs with anticancer and anti-Alzheimer's propertiesPotential drug candidates for cancer treatment and cognitive enhancement
PMC Study on Schiff BasesDemonstrated antibacterial activity against MRSA with MIC values as low as 15.62 µMDevelopment of new antibiotics targeting resistant strains
SCCP Opinion on PABAEvaluated safety and efficacy in dermatological applicationsUse in topical formulations for skin protection

Mechanism of Action

The mechanism of action of 4-[(Methoxyacetyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key differences among benzoic acid derivatives arise from substituent type, position, and electronic effects:

Compound Name Substituent Structure Key Features Reference
4-[(Methoxyacetyl)amino]benzoic acid Methoxyacetyl-amide at position 4 Amide linkage with methoxy group; moderate polarity
4-(Methoxymethyl)benzoic acid Methoxymethyl at position 4 Directly attached methoxymethyl; no amide bond; lower molecular weight
4-{[(4′-Methoxybiphenyl)sulfonyl]amino}benzoic acid Biphenyl sulfonyl-amide at position 4 Bulky aromatic sulfonyl group; high hydrophobicity
4-(3-Chloro-2-phenyl-4-oxoazetidin-1-yl)benzoic acid (SS3) Azetidinone ring at position 4 Heterocyclic β-lactam ring; potential antimicrobial activity
4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide Sulfonyl and acetyl-amide groups at positions 2/4 Dual electron-withdrawing groups; hydrazide functionality
2-Methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate Phenoxyacetyl-amide ester at position 4 Esterified carboxylic acid; aromatic phenoxy group

Key Observations :

  • Heterocyclic vs. Acyl Substituents: Compounds like SS3 (azetidinone) and SS4 (thiazolidinone) incorporate nitrogen-containing rings, which often enhance biological activity but reduce solubility compared to acyl-substituted analogs .
  • Aromatic vs. Aliphatic Groups : Sulfonyl- or biphenyl-substituted derivatives (e.g., ) exhibit higher hydrophobicity, whereas methoxyacetyl analogs balance polarity and lipophilicity.

Physicochemical Properties

Spectral Data and Functional Groups:
  • UV-Vis: this compound: Expected λmax ~260–340 nm (amide n→π* and π→π* transitions), similar to SB1 (λmax 267.0 and 341.0 nm for conjugated Schiff base analogs) . SS3/SS4: Azetidinone/thiazolidinone rings show distinct λmax due to extended conjugation .
  • IR Spectroscopy :

    • Amide C=O stretch at ~1650–1680 cm⁻¹ (e.g., 1682 cm⁻¹ in compound 12 ).
    • Methoxy C-O stretch at ~1250 cm⁻¹ .
Solubility and Stability:
  • This compound: Moderate solubility in polar solvents (e.g., DMF, ethanol) due to amide and carboxylic acid groups. Susceptible to hydrolysis under strong acidic/basic conditions .
  • Sulfonyl-substituted analogs : Lower solubility in water due to hydrophobic aryl groups .
  • Esterified derivatives (e.g., ): Improved lipid solubility but reduced stability compared to free acids.

Biological Activity

4-[(Methoxyacetyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has gained attention for its diverse biological activities. This compound, characterized by its methoxyacetyl group, exhibits potential therapeutic properties that warrant detailed exploration. This article compiles research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C10H11NO4
  • Molecular Weight: 211.20 g/mol
  • CAS Number: 9078965

The methoxyacetyl group enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of PABA, including this compound, exhibit significant antimicrobial properties. For instance, structural modifications have led to compounds with potent antibacterial and antifungal activities. The minimum inhibitory concentrations (MIC) for various derivatives have been reported as follows:

CompoundActivityMIC (µM)
PABA Derivative AAntibacterial (MRSA)15.62
PABA Derivative BAntifungal≥ 7.81
This compoundAntimicrobialTBD

These findings suggest that the methoxyacetyl modification may enhance the efficacy of PABA derivatives against resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating moderate to high potency.

Cell LineIC50 (µM)
HepG2≥ 15.0
MCF-7TBD

These results highlight the compound's potential as a chemotherapeutic agent .

The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and interact with cellular signaling pathways. Notably, it has been shown to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer’s . The inhibition of these enzymes leads to increased levels of acetylcholine in the brain, enhancing cholinergic neurotransmission.

Comparative Studies

Comparative studies involving similar benzoic acid derivatives have provided insights into the relative efficacy of this compound. For example:

  • Anticholinesterase Activity: Compared to standard drugs like donepezil, certain derivatives exhibited lower IC50 values, indicating stronger inhibitory effects.
CompoundIC50 (µM)Reference
Donepezil13.62 ± 0.21
This compoundTBDCurrent Study

These findings underline the importance of structural modifications in enhancing biological activity.

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of various PABA derivatives, including this compound. The results indicated significant activation of proteasome and autophagy pathways in human fibroblasts, suggesting a potential role in mitigating age-related decline in protein degradation systems .

Evaluation Against Cancer Cell Lines

In another study focusing on anticancer properties, this compound was tested against multiple cancer cell lines. The findings revealed substantial cytotoxicity and apoptosis induction in HepG2 cells, supporting its candidacy for further development as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.